molecular formula C9H15F3N2O3 B14165347 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate CAS No. 927830-56-6

3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate

Cat. No.: B14165347
CAS No.: 927830-56-6
M. Wt: 256.22 g/mol
InChI Key: ATKKCOMJMQQTMU-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is a chemical compound with a unique structure that combines an imidazolium core with a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate typically involves the reaction of 1-methylimidazole with 2-methoxyethyl chloride to form the intermediate 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazolium chloride. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can result in the formation of various substituted imidazolium compounds .

Scientific Research Applications

3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate involves its interaction with molecular targets and pathways within cells. The imidazolium core can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and reactivity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate lies in its combination of an imidazolium core with a trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

927830-56-6

Molecular Formula

C9H15F3N2O3

Molecular Weight

256.22 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate

InChI

InChI=1S/C7H14N2O.C2HF3O2/c1-8-3-4-9(7-8)5-6-10-2;3-2(4,5)1(6)7/h3-4H,5-7H2,1-2H3;(H,6,7)

InChI Key

ATKKCOMJMQQTMU-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)CCOC.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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